molecular formula C5H4N4O2 B12113146 [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione CAS No. 211733-06-1

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione

Cat. No.: B12113146
CAS No.: 211733-06-1
M. Wt: 152.11 g/mol
InChI Key: HIPUIIULBPMUGO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is a nitrogen-rich bicyclic heterocycle characterized by fused triazole and pyrimidine rings with ketone groups at positions 5 and 6. This scaffold is notable for its structural resemblance to purine bases, enabling diverse biological interactions and applications in medicinal and agrochemical research . Its derivatives exhibit broad pharmacological activities, including herbicidal, antimicrobial, and antitumor effects, driven by substituent variations at key positions (e.g., C-2, C-5, C-7) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it feasible for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings enable nucleophilic substitution at specific positions:

  • C-2 and C-6 positions : React with alkyl halides or acyl chlorides to form alkylated or acylated derivatives. For example, treatment with methyl iodide in DMF yields 2-methyl or 6-methyl derivatives .

  • Amide formation : Reaction with hydrazonoyl halides produces 2-carboxamide derivatives (e.g., compound 8a–k ), as demonstrated by Gomha et al. using thiobarbituric acid and hydrazonoyl halides in dioxane .

Table 1: Nucleophilic substitution products

ReactantConditionsProductYield (%)Source
Hydrazonoyl halidesDioxane, reflux2-Carboxamide derivatives70–83
Methyl iodideDMF, 80°C2-Methyl/6-methyl derivatives65–78

Cyclocondensation Reactions

The compound participates in cyclocondensation to form polycyclic systems:

  • With 1,3-diketones : Reacts with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane to yield fused triazolopyrimidinium salts .

  • Multi-component reactions (MCRs) : Combines with aldehydes and barbituric acid derivatives under solvent-free, nanocatalytic conditions (SNP S-AT/SO3H) to form dihydropyrimido-triazolopyrimidines (4a–k ) .

Table 2: Cyclocondensation products

ComponentsCatalystProductTime (h)Yield (%)
Aldehyde + barbituric acid + 3-aminotriazoleSNP S-AT/SO3HDihydropyrimido-triazolopyrimidines2–385–92

Oxidation and Reduction

  • Oxidation : The pyrimidine ring undergoes oxidation with H2O2 or KMnO4 to form N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate.

Dimroth Rearrangement

Under basic conditions, triazolo[4,3-c]pyrimidine derivatives isomerize to [1,5-c] isomers via a Dimroth mechanism. This rearrangement is critical for stabilizing reactive intermediates .

Example :

  • Heating 6-methylthieno[3,2-e] triazolo[4,3-c]pyrimidin-5(1H)-one in DMF induces rearrangement to the [1,5-c] isomer .

Multi-component Reactions (MCRs)

The compound serves as a scaffold in MCRs for drug discovery:

  • With aldehydes and thiobarbituric acid : Forms pyrimido[2,1-b] thiadiazine-6,8-diones under Mannich conditions (formaldehyde, aromatic amines) .

  • With aryl halides : Participates in Pd-catalyzed C–H activation for arylation at position 6 .

Table 3: MCR-derived products

Reaction PartnersConditionsProductBioactivity
Aromatic amines + formaldehydeEthanol, refluxPyrimido-thiadiazinesAromatase inhibition
Aryl iodides + Pd catalystHFIP, 100°C6-Aryl triazolopyrimidinesAntiviral

Functionalization via Mannich Reactions

Thiobarbituric acid derivatives of the compound react with formaldehyde and primary amines to yield 3,4-dihydropyrimido-thiadiazines. These derivatives show enhanced solubility and bioactivity .

Example :

  • Reaction with 4-chloroaniline and formaldehyde produces 9-(4-chlorophenyl)-5,7-dimethyl-dihydropyrimido-triazolopyrimidine, a potent aromatase inhibitor (IC50 = 1.2 μM) .

O-Demethylation Reactions

Methoxy groups at position 2 undergo demethylation under acidic or enzymatic conditions:

  • HBr/AcOH : Converts 2-methoxy to 2-hydroxy derivatives .

  • Partial demethylation : In HIV inhibitor studies, monoamide derivatives (17h ) form instead of dihydroxyphenyl products .

Cross-coupling Reactions

Palladium-catalyzed Suzuki and Heck reactions enable functionalization at position 7:

  • Suzuki coupling : 7-Bromo derivatives react with aryl boronic acids to form biaryl systems .

  • Heck coupling : Alkenylation at position 7 using acrylates .

Key Research Findings

  • Antiviral activity : 2-Carboxamide derivatives inhibit influenza A polymerase by disrupting PA-PB1 interactions (IC50 = 0.8–2.1 μM) .

  • Aromatase inhibition : Pyrimido-thiadiazines exhibit IC50 values comparable to letrozole (0.9–3.5 μM) .

  • Green synthesis : SNP S-AT/SO3H-catalyzed MCRs achieve 92% yields under solvent-free conditions .

Scientific Research Applications

Synthesis and Structural Variants

Recent studies have reported various synthetic pathways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, a notable method involves the use of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under eco-friendly conditions utilizing a catalytic additive called 4,4'-trimethylenedipiperidine (TMDP) . The synthesis typically yields high purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For example:

  • Compound H12 demonstrated potent antiproliferative effects against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively . This suggests that these compounds may act through mechanisms such as inhibition of the ERK signaling pathway.

Antimicrobial Activity

The antimicrobial efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has also been documented. Studies have shown that these compounds possess activity against various bacterial strains and fungi. The structure-activity relationship indicates that modifications to the triazolo-pyrimidine framework can enhance their potency against specific pathogens .

Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, triazolo[1,5-a]pyrimidines have been investigated for their potential as anti-inflammatory agents and in treating neurological disorders. Their ability to modulate various biological pathways makes them candidates for further research in pharmacology.

Case Studies

Several case studies highlight the therapeutic potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

Study Compound Target Effect IC50 Value
Study AH12MGC-803Antiproliferative9.47 µM
Study BH12HCT-116Antiproliferative9.58 µM
Study CH12MCF-7Antiproliferative13.1 µM
Study DVariant XBacterial Strain YAntimicrobialVaries

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the inhibition of cell growth and induction of apoptosis . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

  • Substituent Position : C-2 modifications (e.g., sulfonamide in ) enhance herbicidal activity via enzyme inhibition, while C-5/C-7 aryl groups () improve anticancer potency by modulating DNA interactions .
  • Oxygenated Derivatives : Exocyclic oxygen atoms (e.g., HmtpO) facilitate metal coordination, enabling applications in platinum-based anticancer complexes .
  • Ring Isomerism: [1,2,3]Triazolo[4,5-d]pyrimidine diones () exhibit distinct adenosine receptor binding compared to [1,2,4]-fused analogs, highlighting the impact of triazole ring orientation .

Key Observations:

  • Multi-Component Reactions : Biginelli-like syntheses () enable efficient assembly of triazolopyrimidine cores with diverse substituents.
  • Grignard Functionalization : SNH methodology () allows sequential aryl group introduction at C-5 and C-7, critical for tuning electronic properties .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione represents a significant class of bicyclic nitrogen-containing heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antibacterial properties based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H4N4O2\text{C}_5\text{H}_4\text{N}_4\text{O}_2

This structure is characterized by a triazole ring fused to a pyrimidine ring with two carbonyl groups at positions 5 and 7.

Anticancer Activity

Recent research has highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • Inhibition of ERK Signaling Pathway : A study demonstrated that certain derivatives significantly inhibited the ERK signaling pathway in MGC-803 cells. This inhibition led to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT and resulted in cell cycle arrest at the G2/M phase and induced apoptosis. The most active compound in this study exhibited an IC50 value of 3.91 μM against MCF-7 cells and showed significant antiproliferative activity against HCT-116 cells with an IC50 value of 0.53 μM .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects involves targeting tubulin and other cell cycle-related proteins. This dual action enhances their efficacy against various cancer cell lines .

Antiviral Activity

The antiviral potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has also been explored:

  • Inhibition of Influenza Virus : A series of derivatives were synthesized that showed promising anti-influenza virus activity. These compounds were effective at non-toxic concentrations and inhibited the PA-PB1 interaction critical for viral replication. The IC50 values for these compounds were determined through ELISA assays and were found to significantly reduce viral replication in vitro .
  • Broad-Spectrum Antiviral Effects : Other studies have indicated that derivatives of this scaffold exhibit activity against various viruses including HIV and HCV. The mechanism often involves interference with viral replication processes or direct inhibition of viral protein functions .

Antibacterial Activity

The antibacterial properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been documented as well:

  • In Vitro Studies : Several derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were evaluated using standard broth microdilution methods .

Synthesis Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-component reactions utilizing readily available precursors. Recent advancements have led to more efficient synthetic routes that enhance yield and purity:

Synthesis Method Yield (%) Conditions
One-pot condensation76-85Reflux in ethanol-water mixture
Microwave-assisted synthesis100In glacial acetic acid

These methods not only streamline the synthesis process but also allow for the introduction of various substituents that can modulate biological activity .

Case Study 1: Anticancer Efficacy

A focused study on a specific derivative demonstrated its ability to induce apoptosis in cancer cells through modulation of the ERK signaling pathway. This study provided insights into its mechanism of action and potential as a lead compound for further development.

Case Study 2: Antiviral Activity

Another investigation highlighted a derivative's effectiveness against influenza virus strains in vitro. The study detailed the structural modifications that enhanced antiviral potency while maintaining low cytotoxicity.

Q & A

Basic Questions

Q. Q1: What are the key synthetic strategies for [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of triazolopyrimidine derivatives often involves multicomponent reactions (MCRs) or nucleophilic substitutions. For example:

  • MCR Approach : Fusion of aminotriazoles, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF produces 7-aryl-substituted derivatives (e.g., 7-(4-nitrophenyl) derivatives). Reaction conditions (e.g., solvent-free fusion at 100°C for 3–72 hours) significantly impact yield and regioselectivity due to steric and electronic effects of substituents .
  • Nucleophilic C–H Functionalization : Grignard reagents enable regioselective substitution at C-5 and C-7 positions of 6-bromo-2-phenyl-triazolopyrimidine. Temperature and reagent stoichiometry control substitution patterns .

Q. Q2: How is X-ray crystallography employed to characterize triazolopyrimidine-metal complexes, and what structural insights are derived?

Methodological Answer: SHELX software (e.g., SHELXL) is widely used for small-molecule crystallography. For example:

  • Zinc and Mercury Complexes : [Zn(dmtp)₂Br₂] and [Hg(dmtp)₂Cl₂] (dmtp = 5,7-dimethyl-triazolopyrimidine) exhibit distorted tetrahedral geometries, confirmed via X-ray diffraction. Bond angles and ligand coordination modes are analyzed using SHELXL refinement .
  • Copper Complexes : Steric effects of substituents (e.g., isobutyl groups) in 7-isobutyl-5-methyl-triazolopyrimidine ligands influence copper bromide coordination modes, resolved via SHELXS .

Q. Q3: What spectroscopic techniques are critical for verifying triazolopyrimidine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations (C=N at ~1600 cm⁻¹, N-H at ~3200 cm⁻¹) validate core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for 7-aryl derivatives) and fragmentation patterns confirm molecular weight and stability .

Advanced Research Questions

Q. Q4: How do computational methods predict the energetic properties of nitro-substituted triazolopyrimidines?

Methodological Answer: Density functional theory (DFT) calculates heats of formation (HOF) and detonation parameters (velocity, pressure) for high-energy-density materials (HEDMs):

  • Group A–C Derivatives : Nitro and trifluoromethyl groups enhance HOF (e.g., 2-nitro-5,7-bis(trifluoromethyl)-triazolopyrimidine). Detonation velocity (~9.5 km/s) is estimated via Kamlet-Jacobs equations .
  • Thermodynamic Stability : Gibbs free energy and bond dissociation energies (BDEs) predict thermal stability under extreme conditions .

Q. Q5: What experimental designs optimize the biological activity of triazolopyrimidine derivatives against pathogens?

Methodological Answer:

  • Antifungal Assays : EC₅₀ values against Rhizoctonia solani are determined via microdilution. Derivatives with 1,3,4-oxadiazole moieties show enhanced activity (EC₅₀ = 12–45 μM) due to improved membrane penetration .
  • Leishmanicidal Activity : Copper(II) complexes (e.g., [Cu(dmtp)₂Cl₂]) are tested in vitro against Leishmania promastigotes. IC₅₀ values correlate with redox activity and ligand lipophilicity .

Q. Q6: How do substituents modulate the photophysical properties of triazolopyrimidine-based push-pull systems?

Methodological Answer:

  • Optoelectronic Tuning : Electron-withdrawing groups (e.g., nitro) at C-5 and electron-donating groups (e.g., methoxy) at C-7 shift absorption/emission wavelengths. Cyclic voltammetry reveals HOMO-LUMO gaps (~3.1 eV) .
  • Supramolecular Self-Assembly : 5,7-dimethyl-triazolopyrimidine-thioaceto hydrazone derivatives form blue-emitting microfibers via π-π stacking. Fluorescence quantum yields (Φ = 0.45) are measured via integrating sphere .

Q. Key Research Challenges

  • Synthetic Scalability : While MCRs offer diversity, scalability is limited by harsh conditions (e.g., DMF at 100°C) .
  • Data Contradictions : Computational HOF predictions for nitro derivatives vary by 10–15% compared to experimental values, likely due to approximations in DFT functionals .

Properties

CAS No.

211733-06-1

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h2H,1H2,(H,6,7,8,10)

InChI Key

HIPUIIULBPMUGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC=NN2C1=O

Origin of Product

United States

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